molecular formula C16H21NO4 B14017968 (R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

(R)-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No.: B14017968
M. Wt: 291.34 g/mol
InChI Key: VEWPSVYNOLKPCR-JTQLQIEISA-N
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Description

®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of di-tert-butyl pyrocarbonate as a reagent to introduce the Boc group under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The continuous flow process allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for deprotection reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the removal of the Boc group, yielding the free amine.

Scientific Research Applications

®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted reactions during synthetic processes. The deprotection of the Boc group is typically achieved under acidic conditions, which cleaves the Boc group and releases the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-2-(tert-Butoxycarbonyl)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid apart is its specific structure, which combines the Boc group with a tetrahydroisoquinoline core. This unique combination allows for specific interactions and reactivity patterns that are not observed in simpler Boc-protected compounds.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(4R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-10-8-17(15(20)21-16(2,3)4)9-12-7-11(14(18)19)5-6-13(10)12/h5-7,10H,8-9H2,1-4H3,(H,18,19)/t10-/m0/s1

InChI Key

VEWPSVYNOLKPCR-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC2=C1C=CC(=C2)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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